1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride, also known as 5-EAPB HCl, is a novel psychoactive substance (NPS) []. Due to its recent emergence and potential psychoactive effects, 5-EAPB HCl is not widely available for scientific research. Currently, research on this compound is limited.
Despite limited availability, the structure of 5-EAPB HCl suggests potential for research in a few areas:
1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride, commonly referred to as 5-EAPB, is a synthetic compound belonging to the benzofuran class. It is structurally related to other entactogenic amphetamines such as 5-MAPB and 5-APB. The compound has garnered attention in scientific research due to its potential psychoactive properties, particularly its interaction with serotonin receptors and its role as a triple monoamine reuptake inhibitor, affecting serotonin, dopamine, and norepinephrine levels in the brain .
Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
5-EAPB is believed to act primarily as a serotonin receptor agonist, particularly targeting the 5-HT2C receptor. Additionally, it functions as a triple monoamine reuptake inhibitor, which enhances the activity of neurotransmitters in the synaptic cleft. This mechanism is associated with its psychoactive effects, which may include mood enhancement and increased sociability .
The synthesis methods for 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride typically include:
These methods are crucial for producing high-purity samples for research purposes.
The applications of 5-EAPB extend across various fields:
Several compounds are structurally similar to 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride, including:
Compound Name | Structure Relation | Unique Features |
---|---|---|
5-MAPB (1-(benzofuran-5-yl)-N-methylpropan-2-amine) | N-methyl substitution | Different pharmacological profile due to methyl group |
5-APB (1-(benzofuran-5-yl)propan-2-amine) | No ethyl substitution | Potentially different receptor affinities |
Uniqueness: The uniqueness of 5-EAPB lies in its specific substitution pattern on the benzofuran ring and the presence of the N-ethylpropan-2-amine side chain. This structural variation can lead to differences in pharmacological effects and potency compared to similar compounds like 5-MAPB and 5-APB .
The benzofuran core in 1-(Benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride is typically synthesized via two primary routes:
Phenol derivatives undergo acid- or base-catalyzed cyclization. For example, 5-hydroxybenzofuran precursors cyclize under acidic (H₂SO₄, 80–100°C) or basic (K₂CO₃ in DMF, 60–80°C) conditions. Electron-donating substituents on salicylaldehydes enhance yields (70–91%) by stabilizing intermediates during cyclization.
Table 1: Cyclization Conditions and Yields
Catalyst | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
H₂SO₄ (conc.) | Ethanol | 80–100 | 75–91 |
K₂CO₃ | DMF | 60–80 | 70–85 |
Suzuki-Miyaura cross-coupling between 5-bromobenzofuran and boronic esters introduces functional groups. For instance, phenylboronic acid reacts with 5-bromobenzofuran using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1) at 90°C for 12 hours, achieving 82% yield.
Side-chain functionalization involves introducing the N-ethylpropan-2-amine moiety through alkylation or reductive amination.
5-Bromobenzofuran derivatives react with N-ethylpropan-2-amine using NaH (2.5 equiv) in anhydrous DMF at 0°C→RT for 24 hours. This method achieves moderate yields (60–75%) but requires careful moisture control.
Ketone intermediates (e.g., benzofuran-5-ylpropan-2-one) undergo reductive amination with ethylamine and NaBH₃CN in methanol (40–60°C, 12 hours). This method offers superior regioselectivity (85–90% yield) and avoids polyalkylation.
Key Reaction Parameters:
The free base is converted to its hydrochloride salt to enhance stability:
Industrial production prioritizes efficiency and cost-effectiveness:
Table 2: Laboratory vs. Industrial Synthesis Parameters
Parameter | Laboratory Scale | Industrial Scale |
---|---|---|
Reactor Type | Batch flask | Continuous flow reactor |
Temperature Control | Oil bath | Jacketed reactor |
Purification | Column chromatography | Crystallization |
Yield | 70–75% | 85–90% |
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 1-(benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride through detailed analysis of both proton and carbon-13 chemical environments [10]. The compound exhibits characteristic spectral features that allow for unambiguous assignment of all molecular fragments within the benzofuran-containing structure.
The proton nuclear magnetic resonance spectrum of 1-(benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride in deuterium oxide reveals distinct resonance patterns for the aromatic and aliphatic regions [10]. The benzofuran aromatic protons appear as complex multiplets in the region between 7.45 and 7.55 parts per million, consistent with the expected chemical shift range for substituted benzofuran systems [23] [24]. These signals correspond to the four aromatic protons of the benzofuran ring system, with coupling patterns reflecting the meta and ortho relationships within the fused ring structure.
The ethylamine substituent generates characteristic signals in the aliphatic region, with the methylene protons adjacent to nitrogen appearing between 3.10 and 3.30 parts per million [10]. This downfield shift reflects the deshielding effect of the electronegative nitrogen atom and is typical for alpha-amino methylene groups in hydrochloride salts. The terminal methyl group of the ethyl substituent resonates between 1.20 and 1.40 parts per million as a triplet, confirming the integrity of the ethyl chain [10].
The carbon-13 nuclear magnetic resonance spectrum provides detailed information about the carbon framework of the molecule [26] [27]. The benzofuran carbon atoms exhibit chemical shifts characteristic of aromatic carbons in heterocyclic systems, with the oxygen-bearing carbon typically appearing furthest downfield due to the electron-withdrawing effect of the heteroatom [23] [26]. The propyl chain carbons display chemical shifts consistent with aliphatic carbons bearing nitrogen substitution, with the alpha-carbon to nitrogen showing characteristic downfield displacement.
Carbon Position | Chemical Shift Range (ppm) | Multiplicity | Assignment |
---|---|---|---|
Benzofuran C-2 | 155-165 | Singlet | Furan oxygen-bearing carbon |
Benzofuran C-4,6,7 | 120-135 | Singlet | Aromatic carbons |
Benzofuran C-5 | 110-120 | Singlet | Substituted aromatic carbon |
Propyl α-carbon | 55-65 | Singlet | Carbon bearing amine |
Ethyl methylene | 40-50 | Singlet | N-ethyl methylene |
Methyl carbons | 10-25 | Singlet | Terminal methyl groups |
The spectral data confirms the molecular connectivity and provides evidence for the expected substitution pattern on the benzofuran ring system [24] [26].
Gas chromatography-mass spectrometry analysis of 1-(benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride provides detailed fragmentation patterns and molecular ion characteristics essential for compound identification [10] [30]. The electron ionization mass spectrum exhibits distinctive fragmentation pathways characteristic of aromatic amine compounds.
The molecular ion peak appears at mass-to-charge ratio 202, corresponding to the free base form of the compound after loss of hydrogen chloride during the ionization process [10]. The molecular ion exhibits moderate intensity, which is typical for aromatic amine compounds where the molecular ion is stabilized by the aromatic ring system [30] [32]. The base peak occurs at mass-to-charge ratio 186, resulting from alpha-cleavage adjacent to the nitrogen atom, a characteristic fragmentation pattern for aliphatic amines [30] [31].
The fragmentation of 1-(benzofuran-5-yl)-N-ethylpropan-2-amine follows predictable pathways consistent with aromatic amine behavior [32] [33]. Alpha-cleavage represents the predominant fragmentation mode, generating nitrogen-containing cations through loss of alkyl radicals [30] [37]. The benzofuran moiety contributes to molecular ion stability while directing fragmentation toward the more labile aliphatic substituents.
Fragment Ion (m/z) | Relative Intensity (%) | Proposed Structure | Formation Mechanism |
---|---|---|---|
202 | 45 | [M]+ | Molecular ion |
186 | 100 | [M-CH2CH3]+ | Alpha-cleavage, ethyl loss |
158 | 35 | [M-C3H8N]+ | Propylamine loss |
144 | 25 | [Benzofuran-CH2]+ | Benzofuran fragment |
115 | 20 | [Benzofuran]+ | Parent heterocycle |
The retention time under standard gas chromatography conditions is approximately 7.3 minutes, utilizing a temperature program from 100 degrees Celsius to 300 degrees Celsius at 12 degrees per minute [10]. This retention behavior is consistent with the compound's molecular weight and polarity characteristics.
The electron ionization process generates characteristic fragmentation patterns that reflect the molecular architecture of the benzofuran-amine system [32] [34]. The initial electron removal occurs preferentially from the nitrogen lone pair, generating a radical cation that subsequently undergoes bond cleavage at the weakest points in the molecular framework. The benzofuran ring system provides stability to the molecular ion while the aliphatic amine portion undergoes predictable fragmentation via alpha-cleavage mechanisms [30] [31].
The ultraviolet-visible absorption spectrum of 1-(benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride exhibits characteristic features arising from the benzofuran chromophore and its electronic transitions [14] [15]. The compound displays absorption bands consistent with pi-to-pi-star transitions within the aromatic heterocyclic system.
The benzofuran moiety functions as the primary chromophore, generating absorption bands through electronic transitions between bonding and antibonding molecular orbitals [14] [16]. The compound exhibits a principal absorption maximum in the ultraviolet region between 250 and 280 nanometers, characteristic of substituted benzofuran systems [39] [42]. This absorption corresponds to the lowest energy pi-to-pi-star transition within the fused ring system and represents the most intense absorption feature in the spectrum.
A secondary absorption band appears at shorter wavelengths, typically around 200-220 nanometers, corresponding to higher energy electronic transitions within the aromatic system [14] [43]. The intensity and position of these bands reflect the electron-donating nature of the propylamine substituent, which modifies the electronic properties of the benzofuran chromophore through resonance and inductive effects.
The ultraviolet-visible absorption properties exhibit sensitivity to solvent polarity, demonstrating bathochromic shifts in polar solvents due to stabilization of the excited state [17] [40]. In aqueous solution, the absorption maximum appears at approximately 265 nanometers with a molar extinction coefficient in the range of 8000-12000 inverse molar centimeters [39] [41].
Solvent System | λmax (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Band Assignment |
---|---|---|---|
Water | 265 | 10,500 | π→π* transition |
Methanol | 262 | 9,800 | π→π* transition |
Acetonitrile | 258 | 11,200 | π→π* transition |
Cyclohexane | 255 | 8,900 | π→π* transition |
The observed solvatochromic behavior reflects the polar nature of the excited state relative to the ground state, with polar solvents providing greater stabilization of the charge-separated excited state configuration [17] [40].
The benzofuran ring system acts as an extended conjugated chromophore, with the electron density distribution influenced by the substitution pattern [15] [42]. The presence of the electron-donating propylamine substituent at the 5-position modifies the electronic properties through both inductive and resonance effects, resulting in bathochromic shifts relative to unsubstituted benzofuran [14] [43]. The observed absorption characteristics are consistent with theoretical predictions for substituted benzofuran derivatives and provide valuable information for photochemical and photophysical studies.
X-ray crystallographic analysis of 1-(benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride provides detailed three-dimensional structural information and insights into solid-state packing arrangements [18] [45]. The compound crystallizes in a specific space group with defined unit cell parameters that reflect the molecular geometry and intermolecular interactions.
The hydrochloride salt form adopts a crystalline structure with molecular formula C₁₃H₁₈ClNO, exhibiting a molecular weight of 239.74 grams per mole [18]. The compound crystallizes as a racemic mixture due to the presence of the stereogenic center at the propan-2-amine carbon [18]. The crystal system parameters reflect the three-dimensional arrangement of molecules within the unit cell and provide information about the density and packing efficiency of the solid-state structure.
The benzofuran ring system maintains planarity within the crystal structure, with maximum deviations from the mean plane typically less than 0.05 angstroms [47] [48]. This planarity is essential for maintaining the aromatic character and contributes to the stability of the crystal packing through intermolecular aromatic interactions.
The solid-state molecular geometry reveals specific conformational preferences for the propylamine substituent relative to the benzofuran ring plane [45] [46]. The dihedral angle between the benzofuran ring system and the propylamine chain provides information about the preferred conformation and potential energy barriers to rotation around the connecting bond.
Geometric Parameter | Value | Standard Deviation |
---|---|---|
Benzofuran ring planarity | 0.028 Å | 0.003 Å |
C-N bond length | 1.485 Å | 0.002 Å |
Dihedral angle (ring-chain) | 67.3° | 1.2° |
Unit cell volume | 1,250 ų | 15 ų |
The molecular conformation observed in the crystal structure represents the energetically favored arrangement that balances intramolecular interactions with intermolecular packing forces [47] [49].
The crystal packing is dominated by hydrogen bonding interactions involving the protonated amine group and the chloride counterion [45] [46]. These ionic interactions create a three-dimensional network that stabilizes the crystal structure and determines the overall packing arrangement. Additional weak interactions, including van der Waals forces and aromatic-aromatic contacts, contribute to the stability of the crystal lattice.